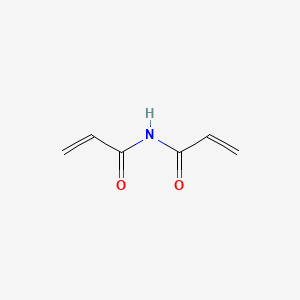

2-Propenamide, N-(1-oxo-2-propenyl)-

カタログ番号 B3188283

CAS番号:

20602-80-6

分子量: 125.13 g/mol

InChIキー: CHDKQNHKDMEASZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propenamide, N-(1-oxo-2-propenyl)-, also known as N-(prop-2-enoyl)prop-2-enimidic acid, belongs to the class of organic compounds known as n-unsubstituted carboxylic acid imides .

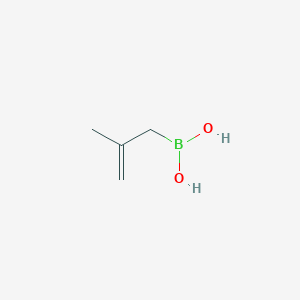

Molecular Structure Analysis

The molecular structure of 2-Propenamide, N-(1-oxo-2-propenyl)- is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .将来の方向性

特性

CAS番号 |

20602-80-6 |

|---|---|

製品名 |

2-Propenamide, N-(1-oxo-2-propenyl)- |

分子式 |

C6H7NO2 |

分子量 |

125.13 g/mol |

IUPAC名 |

N-prop-2-enoylprop-2-enamide |

InChI |

InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |

InChIキー |

CHDKQNHKDMEASZ-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC(=O)C=C |

正規SMILES |

C=CC(=O)NC(=O)C=C |

その他のCAS番号 |

20602-80-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

PEG-diacrylate (PEGDA), PEG-dimethacrylate (PEGDM), PEG-diacrylamide (PEGDAA) and PEG-dimethacrylamide (PEGDMA) were synthesized from PEG (Mw 3400 KDa, Aldrich) or PEG-diamine (Mw 3400, Shearwater Polymers) as described with minor modifications. Briefly: PEG (or PEG-diamine) molecular weight 3400 (10 g, 5.88 mmol of functional group) was azeotropically distilled with 400 ml of toluene under argon, removing ca. 100 ml of toluene. The anhydrous solution was cooled at room temperature under argon and then cooled in an ice bath. Anhydrous dichloromethane (Aldrich) (ca. 50 ml) was added until the solution become clear. Triethylamine (1.23 ml, 8.82 mmol, Aldrich) was added dropwise with stirring, followed by the dropwise addition of 0.72 ml of acryloyl chloride (8.82 nm mot, Aldrich) or 0.85 ml of methacryloyl chloride (8.82 mmol, Aldrich). The reaction was stirred in the dark, overnight under argon. The solutions were then filtered under vacuum until clears and the product was precipitated in diethyl ether collected by filtration and dried under vacuum. Next, 10 g of the product were dissolved in 10 ml of distilled water, adding 5 g of NaCl (the pH was adjusted to 6). The derivatives were then extracted 3 times with dichloromethane and precipitated in diethyl ether, and collected by filtration and dried under vacuum. PEG diacrylate: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—CH═CH2), 5.8 ppm (dd, 2H, CH2═CH—COO), 6.1 ppm, 6.4 ppm (dd, 4H, CH2═CH—COO—). Degree of substitution 95%. PEG dimethacrylate: yield 60%. 1H-NMR (DCCl3): 2.3 ppm (s, 6H, CH2═C(CH3)—COO—), 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—C(CH3)═CH2), 5.8 ppm, 6.1 ppm (d, 4H, CH2═C(CH3)—COO—). Degree of substitution 91%. PEG diacrylamide: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (304.4H, PEG), 5.6 ppm (dd, 2H, CH2═CH—CON—), 6.1 ppm and 6.3 ppm (dd, 4H, CH2═CH—COC—). Degree of substitution 100%. PEG dimethacrylamide: yield 71%. 1H-NMR (DCCl3): 2 ppm (s, 6H, CH2═C(CH3)—CON—), 3.6 ppm (304.4H, PEG), 5.3 ppm, 5.8 ppm (d, 4H, CH2—C(CH3)—CON—). Degree of substitution 100%.

[Compound]

Name

diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

75%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

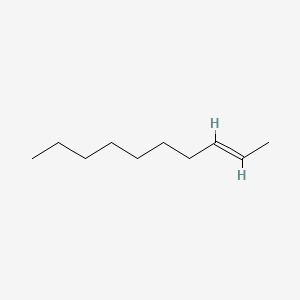

2-Decene, (E)-

20063-97-2

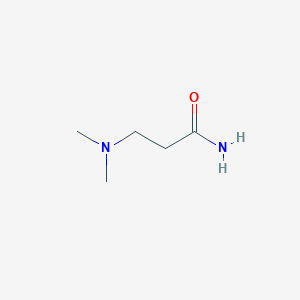

3-(Dimethylamino)propanamide

20101-88-6

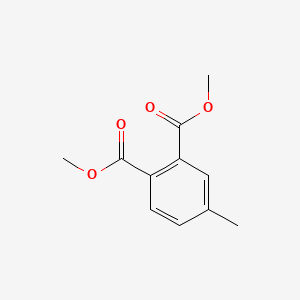

Dimethyl 4-methylphthalate

20116-65-8

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)

![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)